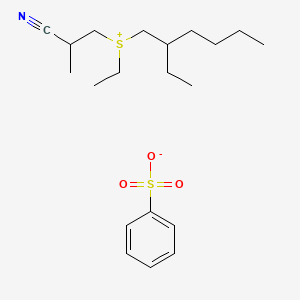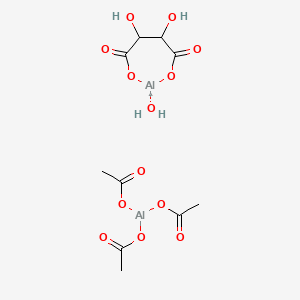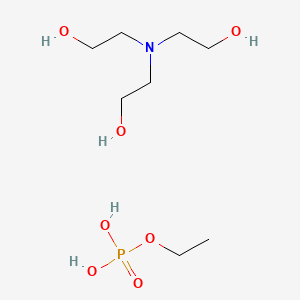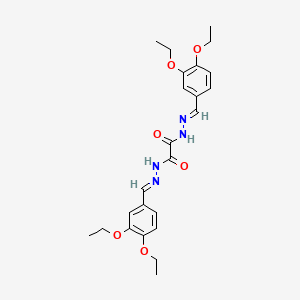
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid is a chemical compound known for its role in the synthesis of various pharmacologically active molecules. It is particularly significant in the preparation of benidipine hydrochloride metabolites, which are studied for their potential as antihypertensive and antianginal agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid can be achieved through several methods. One common approach involves the alkaline hydrolysis of precursor compounds in aqueous ethanol. For instance, the synthesis of its 3-methylthiomethyl ester variant was achieved with an 83% yield using this method . Another method includes esterification of optically active monocarboxylic acids, which are derived from racemic mixtures through optical resolution using cinchonidine and cinchonine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar hydrolysis and esterification techniques. The specific conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nitrophenyl group, potentially forming nitroso or amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require nucleophiles such as amines or thiols.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or nitroso-substituted variants. These derivatives can have different pharmacological properties and applications.
Scientific Research Applications
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of various chemical products, including those for therapeutic use.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid and its derivatives involves their interaction with calcium channels. As calcium antagonists, these compounds inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is particularly relevant in the context of antihypertensive and antianginal therapies .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-methyl ester: Used in the prevention and therapy of atherosclerotic degradation of arterial walls.
Dipicolinic acid (2,6-Pyridinedicarboxylic acid): Known for its role in bacterial spore resistance and stability.
Uniqueness
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid is unique due to its specific structural features and its role in the synthesis of benidipine hydrochloride metabolites. Its ability to act as a calcium antagonist sets it apart from other similar compounds, making it particularly valuable in the development of cardiovascular drugs .
Properties
CAS No. |
88434-68-8 |
|---|---|
Molecular Formula |
C15H12N2O6 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C15H12N2O6/c1-7-11(14(18)19)13(12(15(20)21)8(2)16-7)9-4-3-5-10(6-9)17(22)23/h3-6H,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
QLKWNZOBTJKSCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)











![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)
